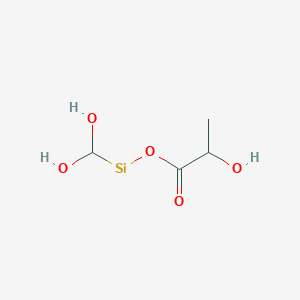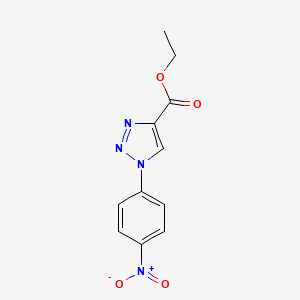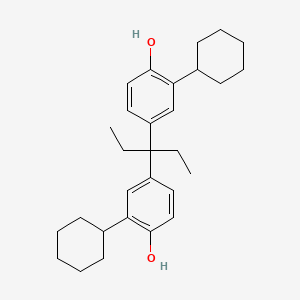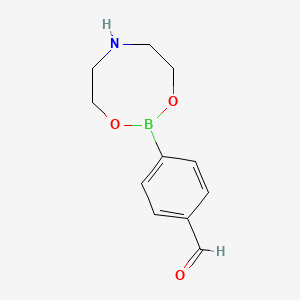
4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzaldehyde group attached to a dioxazaborocane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde typically involves the reaction of 4-carboxyphenylboronic acid with methylimindodiacetic acid (MIDA) under specific conditions. The reaction is carried out in a mixture of dimethylformamide (DMF) and water, with copper sulfate pentahydrate and sodium ascorbate as catalysts . The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehyde derivatives .
Wissenschaftliche Forschungsanwendungen
4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond acceptor and donor, allowing it to bind to target enzymes and proteins . This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
- 2-Formylphenylboronic acid MIDA ester
- 2-Methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
Uniqueness
4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde is unique due to its specific dioxazaborocane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
128399-19-9 |
|---|---|
Molekularformel |
C11H14BNO3 |
Molekulargewicht |
219.05 g/mol |
IUPAC-Name |
4-(1,3,6,2-dioxazaborocan-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H14BNO3/c14-9-10-1-3-11(4-2-10)12-15-7-5-13-6-8-16-12/h1-4,9,13H,5-8H2 |
InChI-Schlüssel |
OEMYEPMHTILVIM-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCNCCO1)C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


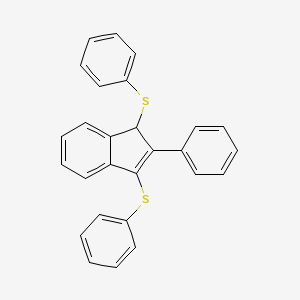
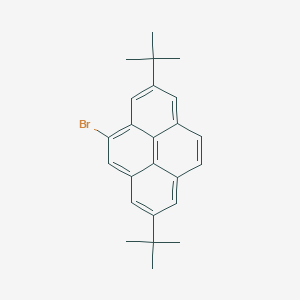
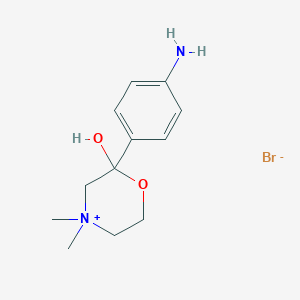
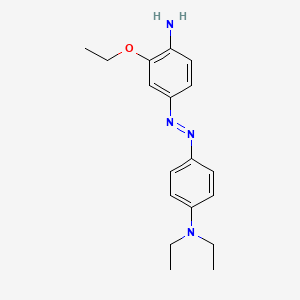
![Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane](/img/structure/B14280937.png)
![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)
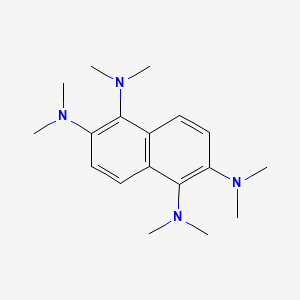
![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)
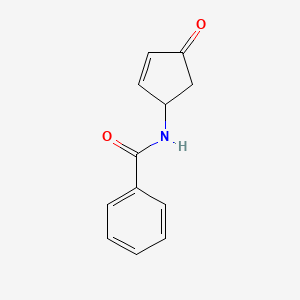
![Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14280966.png)

